molecular formula C16H24BNO3 B8085556 N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B8085556
M. Wt: 289.2 g/mol
InChI Key: GEEREQHUKAPHBK-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a complex organic compound featuring a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds, which is crucial in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the Miyaura borylation reaction. This process starts with the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

The resulting borylated intermediate is then subjected to amide formation through a reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Palladium(0) catalysts with aryl halides in the presence of a base like sodium carbonate.

Major Products

    Oxidation: Boronic acids

    Reduction: Amines

    Substitution: Biaryl compounds

Scientific Research Applications

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring precise molecular modifications.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

Uniqueness

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its specific structural features, which include a propanamide group and a methyl substitution on the phenyl ring. These modifications enhance its reactivity and specificity in chemical reactions, making it a valuable compound in both research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-7-14(19)18-13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEREQHUKAPHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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